molecular formula C30H46O7S B12400039 18|A-Glycyrrhetyl-3-O-sulfate-d2

18|A-Glycyrrhetyl-3-O-sulfate-d2

Cat. No.: B12400039
M. Wt: 552.8 g/mol
InChI Key: IKLVARHEXXESBF-BXDPVTGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate-d2 typically involves the sulfation of glycyrrhetinic acid. This process can be carried out using sulfur trioxide-pyridine complex in anhydrous conditions . The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

18|A-Glycyrrhetyl-3-O-sulfate-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield glycyrrhetinic acid derivatives with different functional groups .

Scientific Research Applications

18|A-Glycyrrhetyl-3-O-sulfate-d2 has been extensively studied for its scientific research applications, including:

Mechanism of Action

18|A-Glycyrrhetyl-3-O-sulfate-d2 exerts its effects primarily by inhibiting the enzyme 11β-HSD2. This inhibition leads to increased levels of active corticosteroids, which can affect various physiological processes. The compound also acts as a substrate for organic anion transporters (OAT) 1 and OAT3, which play a role in its cellular uptake and distribution .

Properties

Molecular Formula

C30H46O7S

Molecular Weight

552.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-11,11-dideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,12,14b-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1/i9D2

InChI Key

IKLVARHEXXESBF-BXDPVTGVSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C([C@H]1OS(=O)(=O)O)(C)C)C)[2H]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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